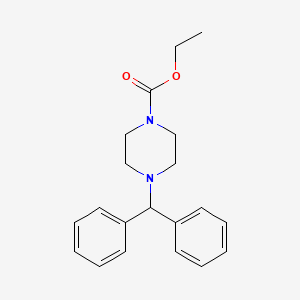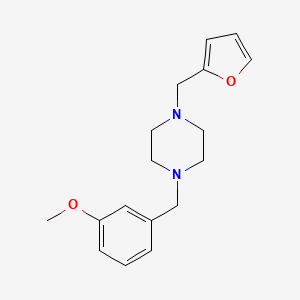![molecular formula C16H13NO2S B5688981 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile](/img/structure/B5688981.png)
2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile, also known as MPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the steroidogenic enzyme cytochrome P450 17A1, making it a valuable tool in the study of steroid biosynthesis. In
Wirkmechanismus
2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile works by inhibiting the activity of the enzyme cytochrome P450 17A1, which is involved in the biosynthesis of steroid hormones. Specifically, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile binds to the active site of the enzyme, preventing it from converting pregnenolone and progesterone into androgens and estrogens.
Biochemical and Physiological Effects:
The inhibition of cytochrome P450 17A1 by 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile leads to a decrease in the production of androgens and estrogens. This can have a variety of biochemical and physiological effects, depending on the specific context in which 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile is used. For example, in the treatment of prostate cancer, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile can reduce the levels of androgens that stimulate tumor growth. In the study of adrenal gland function, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile can be used to determine the source of excess androgen production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile in lab experiments is its potency as an inhibitor of cytochrome P450 17A1. This allows for precise control over the levels of androgens and estrogens in experimental systems. However, one limitation of using 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile is its potential for off-target effects, as it may also inhibit other enzymes involved in steroid biosynthesis.
Zukünftige Richtungen
There are many potential future directions for the use of 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile in scientific research. One area of interest is the study of the role of androgens and estrogens in the development of various diseases, such as breast cancer and endometriosis. Additionally, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile could be used in the development of new treatments for hormone-related disorders, such as congenital adrenal hyperplasia. Finally, further research could be done to explore the potential off-target effects of 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile and develop strategies to mitigate them.
Synthesemethoden
The synthesis of 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile involves the reaction of 4-methylbenzenesulfonyl chloride with phenylacetonitrile in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile in high purity.
Wissenschaftliche Forschungsanwendungen
2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile has been used in a variety of scientific research studies, particularly in the field of steroid biosynthesis. It has been shown to inhibit the production of androgens and estrogens, making it a valuable tool in the study of hormone-related diseases such as prostate cancer and breast cancer. Additionally, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile has been used in the study of adrenal gland function and the treatment of disorders such as congenital adrenal hyperplasia.
Eigenschaften
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-13-7-9-15(10-8-13)20(18,19)16(12-17)11-14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBTZXKBPAAMRL-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS*,5S*,9aS*)-5-(2,1,3-benzoxadiazol-5-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5688912.png)
![N,2-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5688920.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688942.png)
![2-(2-methyl-1H-benzimidazol-5-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5688949.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methoxyphenyl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5688959.png)
amino]acetic acid](/img/structure/B5688963.png)
![{3-(2-methoxyethyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5688978.png)
![8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5688982.png)
![2-methyl-N-1-oxaspiro[4.4]non-3-yl-1-benzofuran-5-carboxamide](/img/structure/B5688990.png)
![4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline](/img/structure/B5688993.png)
![(1R*,5S*)-3-(2-amino-6-methylpyrimidin-4-yl)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5688996.png)
![N-[(1-isobutyrylpiperidin-4-yl)methyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5689002.png)